4-Methoxyanilinium

molecular ferroelectrics crown-ether adducts phase transitions

4-Methoxyanilinium is the performance-differentiated cation for crystal engineering where generic anilinium or toluidinium substitution risks device failure. The para-methoxy group introduces oxygen-centered rotational freedom driving ferroelectric order–disorder transitions—a function absent in 4-methylanilinium. Curie temperature is tunable from 127 K to 153 K by counterion selection (BF₄⁻ vs. ReO₄⁻), enabling application-specific Tc engineering. Hexachlorostannate salt provides thermal stability to 190°C for NLO thin-film processing. Chloride salt offers a clean reversible twinning phase transition (orthorhombic→monoclinic) for domain-switching studies. Select the salt form matched to your thermal budget and device architecture.

Molecular Formula C7H10NO+
Molecular Weight 124.16 g/mol
CAS No. 181769-02-8
Cat. No. B12549976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyanilinium
CAS181769-02-8
Molecular FormulaC7H10NO+
Molecular Weight124.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[NH3+]
InChIInChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/p+1
InChIKeyBHAAPTBBJKJZER-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyanilinium CAS 181769-02-8 – Protonated p-Anisidine Salt for Designer Ferroelectrics, NLO Crystals, and Phase-Change Research


4-Methoxyanilinium (CAS 181769‑02‑8) is the protonated form of 4‑methoxyaniline (p‑anisidine), formally a para‑substituted anilinium cation (C₇H₁₀NO⁺) [1]. In solid‑state chemistry it is typically encountered as a salt paired with halides, perchlorate, tetrafluoroborate, or hexachlorostannate. The methoxy donor in the para‑position modifies the cation’s hydrogen‑bonding footprint, polarizability, and molecular pendulum dynamics relative to unsubstituted or methyl‑substituted anilinium analogs, creating a differentiated toolbox for crystal engineering, non‑linear optical (NLO) materials, and low‑temperature ferroelectrics [2][3].

Why Substituting 4-Methoxyanilinium with a Generic Anilinium or Toluidinium Salt Risks Function Loss in Ferroelectric and Optical Applications


The para‑methoxy group is not merely a solubility handle; it is the structural origin of the cation’s pendulum‑like motion that drives ferroelectric order–disorder transitions in crown‑ether adducts [1]. Replacing 4‑methoxyanilinium with 4‑methylanilinium eliminates this oxygen‑centered rotational freedom and yields a different hydrogen‑bonding motif in co‑crystals, as shown directly in malate salts [2]. Consequently, the Curie temperature, dielectric anomaly, and second‑harmonic generation response are tied to the methoxy substituent, making generic substitution a functional risk rather than a cost‑saving opportunity.

4-Methoxyanilinium Quantitative Differentiation Evidence for Procurement: Ferroelectric Tc, Thermal Budget, and Phase‑Change Behavior


Counterion‑Dependent Ferroelectric Curie Temperature: 4‑Methoxyanilinium Tetrafluoroborate‑18‑crown‑6 (127 K) vs. Perrhenate‑18‑crown‑6 (153 K)

The ferroelectric Curie temperature (Tc) of 4‑methoxyanilinium crown‑ether complexes is tunable by the choice of counterion. The tetrafluoroborate adduct (BF₄⁻) displays a second‑order ferroelectric transition at 127 K, while the perrhenate adduct (ReO₄⁻) transitions at approximately 153 K, a 26 K upward shift [1][2]. Both transitions are accompanied by dielectric anomalies and are linked to the order–disorder freezing of the methoxyanilinium pendulum motion.

molecular ferroelectrics crown-ether adducts phase transitions

Thermal Stability Hierarchy Across 4‑Methoxyanilinium Salts for High‑Temperature NLO and Hybrid Material Processing

The thermal decomposition onset of 4‑methoxyanilinium salts is strongly anion‑dependent. 4‑Methoxyanilinium trifluoroacetate (4MATFA) is stable up to 150 °C, the perchlorate salt (4MAPC) up to 167 °C, and the hexachlorostannate hybrid up to 190 °C, as measured by TGA/DTA [1][2][3]. This spans a 40 °C operational range across three commercially accessible salt forms.

thermal stability nonlinear optics hybrid organic-inorganic materials

Twinning Phase Transition in 4‑Methoxyanilinium Chloride: A Structurally Distinct Behavior vs. 4‑Methylanilinium Chloride

4‑Methoxyanilinium chloride undergoes a reversible solid‑state phase transition from orthorhombic Pbca to a twinned monoclinic P2₁/c structure between 250 K and 200 K, with Z′ doubling from 1 to 2 and ordering of –NH₃ hydrogen atoms [1]. In contrast, the closest analog 4‑methylanilinium chloride does not exhibit a twinned transition in the same temperature region; its reported phase behavior involves a simpler displacive mechanism without twin formation [2].

solid-state phase transition twinning crystal engineering

Hydrogen‑Bonding Framework Differentiation in DL‑Malate Salts: 4‑Methoxyanilinium vs. 4‑Methylanilinium

In isostructural hydrogen DL‑malate salts, the 4‑methoxyanilinium cation directs a two‑dimensional anionic substructure via O–H⋯O hydrogen bonds that anchors the cation through N–H⋯O interactions, while the 4‑methylanilinium analog displays a subtly different connectivity pattern owing to the absence of the methoxy oxygen acceptor [1]. Although both exhibit configurational disorder of the malate anion, the methoxy‑containing lattice yields distinct hydrophilic/hydrophobic layer spacing, relevant for proton‑conducting or intercalation applications.

supramolecular chemistry hydrogen bonding cocrystal design

Highest‑Value Application Scenarios for 4‑Methoxyanilinium Based on Verified Differentiation Data


Tunable Low‑Temperature Molecular Ferroelectric Devices

When the target device requires a ferroelectric operating at liquid‑nitrogen‑adjacent temperatures, 4‑methoxyanilinium crown‑ether adducts offer Tc = 127 K (BF₄⁻) or 153 K (ReO₄⁻) based on counterion selection [1][2]. This 26 K tunability is not achievable with simple anilinium or toluidinium cations, making 4‑methoxyanilinium the preferred cation for application‑specific Tc engineering.

Third‑Order Nonlinear Optical Crystals with Thermal Processing Margin

For NLO limiting devices requiring thin‑film or bulk crystal processing above 150 °C, the hexachlorostannate hybrid salt of 4‑methoxyanilinium provides thermal stability to 190 °C [3], outperforming the trifluoroacetate (150 °C) and perchlorate (167 °C) salts. Procurement should match the salt form to the thermal budget of the fabrication line.

Model System for Twinning‑Mediated Solid‑State Phase Transitions

4‑Methoxyanilinium chloride is one of few anilinium halides that exhibits a clean, reversible twinning phase transition (orthorhombic→monoclinic, 200–250 K) with Z′ doubling [4], providing a tractable experimental model for crystallographers and solid‑state physicists studying mechanical twinning and domain switching.

Co‑Crystal Engineering Exploiting Methoxy‑Directed Hydrogen Bonding

In salts with dicarboxylic acids such as DL‑malic acid, the para‑methoxy group introduces an additional hydrogen‑bond acceptor that alters the supramolecular framework relative to 4‑methylanilinium [5]. This enables crystal engineers to fine‑tune layer spacing and proton‑transfer pathways in functional organic solids.

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